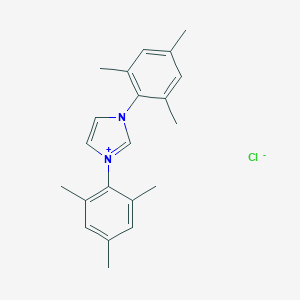

1,3-Dimesitylimidazolium chloride

Description

The exact mass of the compound 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSIXGMLYKKOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370166 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-45-8 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimesitylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevalent and efficient synthetic pathway for 1,3-dimesitylimidazolium chloride, a crucial precursor for N-heterocyclic carbenes (NHCs) widely utilized in organometallic catalysis and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthesis pathway for enhanced clarity.

Core Synthesis Pathway

The most common and well-established method for the synthesis of this compound (IMes·HCl) is a two-step process.[1] The initial step involves the condensation of two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine) with one equivalent of glyoxal (B1671930) to form the intermediate N,N'-dimesitylethylenediimine.[1][2] Subsequent cyclization of this diimine with paraformaldehyde in the presence of a chloride source yields the final imidazolium (B1220033) salt.[1][3] To minimize the formation of impurities, particularly dark-brown, tarry byproducts, a two-step protocol is highly recommended over a one-pot synthesis.[4] The use of chlorotrimethylsilane (B32843) (TMSCl) as the chloride source is often preferred as it prevents the formation of water as a byproduct, which can lead to the hydrolysis of the diimine intermediate.[4]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the synthesis, including reactant quantities and expected product yields.

Table 1: Synthesis of N,N'-Dimesitylethylenediimine [1]

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2,4,6-Trimethylaniline | 2.0 | 135.21 | 40.56 g |

| Glyoxal (40% aq. soln.) | 1.0 | 58.04 | 21.76 g |

| Product | Molecular Weight ( g/mol ) | Yield | |

| N,N'-Dimesitylethylenediimine | 292.43 | ~91% |

Table 2: Synthesis of this compound [1][5]

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| N,N'-Dimesitylethylenediimine | 1.0 | 292.43 | 100 g |

| Paraformaldehyde | 1.0-1.5 | 30.03 | 13.35 g (for 1.5 equiv.) |

| Chlorotrimethylsilane | 1.0 | 108.64 | Varies with scale |

| Product | Molecular Weight ( g/mol ) | Yield | |

| This compound | 340.89 | ~85% |

Table 3: Spectroscopic Data for this compound [6]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.15 (s, 12H) |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Step 1: Synthesis of N,N'-Dimesitylethylenediimine

This initial step involves the condensation of glyoxal with two equivalents of 2,4,6-trimethylaniline.[5]

-

Materials:

-

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.[5]

-

In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.[5]

-

Add the diluted glyoxal solution to the aniline (B41778) solution.[5]

-

Stir the resulting mixture at room temperature. A bright yellow precipitate will form.[5][6]

-

After the reaction is complete (typically monitored by TLC, approximately 3-24 hours), filter the suspension through a Büchner funnel.[1][5][6]

-

Wash the collected solid with deionized water and then cold methanol.[1][6]

-

Dry the resulting yellow solid under vacuum to yield the N,N'-dimesitylethylenediimine product. A typical yield is around 91%.[5][6]

-

Step 2: Synthesis of this compound (IMes·HCl)

The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane.[5]

-

Materials:

-

Procedure:

-

In a round-bottom flask, add N,N'-dimesitylethylenediimine (1.0 equivalent), paraformaldehyde (1.0-1.2 equivalents), and ethyl acetate (B1210297) (approximately 7-10 mL per mmol of diimine).[4]

-

Prepare a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate and add it dropwise to the heated reaction mixture over 45 minutes.[4][5]

-

Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[4][5]

-

Cool the suspension to 10 °C in an ice bath.[4]

-

Collect the solid product by filtration and wash sequentially with ethyl acetate and tert-butyl methyl ether or diethyl ether.[4][5]

-

Dry the solid to a constant weight in an oven at 100 °C to obtain pure this compound as a colorless microcrystalline powder.[4] Typical yields are around 85%.[5]

-

Mandatory Visualization

The following diagram illustrates the two-step synthesis pathway for this compound.

References

An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimesitylimidazolium chloride, commonly abbreviated as IMes·HCl, is a pivotal precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a revolutionary class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its significant applications in modern organic synthesis, particularly in cross-coupling reactions. The structural integrity of this NHC precursor is paramount for its successful application, and as such, detailed spectroscopic data for its characterization are also presented.[1][2][3]

Chemical and Physical Properties

This compound is an air-stable, white to light yellow crystalline solid, a characteristic that facilitates its handling under standard laboratory conditions.[2][4] Its robust structure, featuring bulky mesityl groups (2,4,6-trimethylphenyl) at the nitrogen positions, imparts significant steric hindrance and electronic stabilization to the corresponding carbene.[5] This unique architecture is critical to its efficacy in catalytic applications.[5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium chloride |

| Synonyms | IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride |

| CAS Number | 141556-45-8 |

| Molecular Formula | C₂₁H₂₅ClN₂ |

| Molecular Weight | 340.9 g/mol [4][5] |

| Appearance | White to light yellow powder or crystal[2][4] |

| Melting Point | >300 °C[2] |

| Solubility | Soluble in methanol, partially miscible in water[2][5] |

Spectroscopic Data for Structural Confirmation

The unambiguous confirmation of the molecular structure of this compound is essential for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR data for this compound.

| Spectroscopy | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | 11.02 (s, 1H) | N-CH-N (imidazolium proton) |

| 7.58 (s, 2H) | Imidazolium (B1220033) ring C-H | |

| 7.04 (s, 4H) | Aromatic protons (mesityl) | |

| 2.32 (s, 6H) | para-Methyl protons (mesityl) | |

| 2.20 (s, 12H) | ortho-Methyl protons (mesityl) | |

| ¹³C NMR (CDCl₃) | 141 | N-C-N (imidazolium carbene carbon) |

| 139 | Aromatic C (mesityl) | |

| 134 | Aromatic C (mesityl) | |

| 130.5 | Aromatic C (mesityl) | |

| 129.8 | Aromatic C (mesityl) | |

| 124 | Imidazolium ring C-H carbons | |

| 21 | para-Methyl carbon (mesityl) | |

| 17.8 | ortho-Methyl carbons (mesityl) |

Experimental Protocols

The most widely adopted and efficient synthesis of this compound is a two-step process.[1] This involves the initial condensation of 2,4,6-trimethylaniline (B148799) with glyoxal (B1671930) to form an N,N'-dimesitylethylenediimine intermediate, followed by a cyclization reaction.[1]

Two-Step Synthesis of this compound

The following diagram illustrates the workflow for the two-step synthesis.

Step 1: Synthesis of N,N'-Dimesitylethylenediimine [1][2]

-

Materials:

-

2,4,6-Trimethylaniline (2.0 equivalents)

-

Glyoxal (40% aqueous solution, 1.0 equivalent)

-

Methanol

-

Formic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.

-

Add the 40% aqueous solution of glyoxal and a catalytic amount of formic acid to the solution.

-

Stir the resulting mixture at room temperature. A yellow precipitate will form.

-

After the reaction is complete (typically monitored by TLC), filter the suspension and wash the collected solid with cold methanol.

-

Dry the yellow solid under vacuum to yield the N,N'-dimesitylethylenediimine product. A typical yield is around 91%.[1]

-

Step 2: Synthesis of this compound [4][7]

-

Materials:

-

N,N'-Dimesitylethylenediimine (from Step 1, 1.0 equivalent)

-

Paraformaldehyde (1.0-1.3 equivalents)

-

Chlorotrimethylsilane (TMSCl, 1.0 equivalent)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, suspend the N,N'-dimesitylethylenediimine and paraformaldehyde in ethyl acetate.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Prepare a solution of chlorotrimethylsilane in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.

-

Continue to stir the resulting yellow suspension at 70 °C for 2 hours.

-

Cool the suspension to room temperature and then place it in a cold room or ice bath (around 6-10 °C) overnight to encourage precipitation.[4][7]

-

Filter the cold suspension and wash the collected white precipitate sequentially with ethyl acetate and diethyl ether.[4][7]

-

Dry the solid to a constant weight to obtain pure this compound as a colorless microcrystalline powder. A typical yield is around 85%.[1]

-

Applications in Catalysis

The primary application of this compound is as a precursor to the N-heterocyclic carbene IMes. This is achieved through deprotonation at the C2 position of the imidazolium ring using a strong base. The resulting free carbene is a powerful σ-donating ligand that can stabilize transition metals in various oxidation states, leading to highly active and stable catalysts.

Role in Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of IMes-ligated palladium catalysts is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis. The NHC ligand enhances the catalytic activity, particularly for challenging substrates like aryl chlorides.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst, bearing the IMes ligand, reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Safety and Handling

This compound is reported to cause skin and eye irritation.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 141556-45-8 | Benchchem [benchchem.com]

- 6. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride

CAS Number: 141556-45-8

This technical guide provides a comprehensive overview of 1,3-Dimesitylimidazolium chloride, a significant compound in modern chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and safety protocols.

Introduction

This compound, commonly abbreviated as IMes·HCl, is a quaternary ammonium (B1175870) salt with the CAS number 141556-45-8.[1][2] It is a crucial precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes).[1] The structural design of IMes·HCl, featuring bulky mesityl groups (2,4,6-trimethylphenyl) at the nitrogen positions, imparts significant steric bulk and electronic stability to the corresponding carbene.[1] This unique architecture makes it a highly effective ligand in organometallic chemistry and catalysis, particularly in cross-coupling reactions.[1][2][3] Its applications extend to materials science and biochemical studies.[1][2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 141556-45-8 | [1][2] |

| Molecular Formula | C₂₁H₂₅ClN₂ | [2][4] |

| Molecular Weight | 340.9 g/mol | [2][5] |

| Appearance | White to light yellow powder or crystal | [2][6] |

| Melting Point | >300 °C (lit.) | [3][4] |

| Solubility | Slightly soluble in water. | [3] |

| InChI Key | OTOSIXGMLYKKOW-UHFFFAOYSA-M | [5][7] |

Table 2: Spectroscopic Data

| Technique | Data | References |

| ¹H NMR (CDCl₃) | δ 10.73 (s, 1H), 7.70 (s, 2H), 7.00 (s, 4H), 2.33 (s, 6H), 2.15 (s, 12H) | [3] |

| ¹³C NMR (CDCl₃) | δ 141.1, 139.2, 134.1, 130.7, 129.8, 124.8, 21.1, 17.6 | [3] |

| FT-IR | Key peaks include C–N stretching (~1555 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹). | [1] |

Synthesis and Reaction Pathways

The synthesis of this compound is a well-established procedure in organic chemistry.

Caption: Synthesis of this compound.

-

Preparation: A 1 L round-bottom flask is equipped with a magnetic stirring bar.

-

Solvent and Reagents: Add ethyl acetate (800 mL) to the flask and heat to 70 °C. To the warm solvent, add N,N'-dimesitylethylenediimine (58.48 g, 200 mmol) and paraformaldehyde (6.00 g, 200 mmol).

-

Addition of Catalyst: A solution of chlorotrimethylsilane (21.73 g, 200 mmol) in ethyl acetate (25 mL) is added dropwise over 45 minutes with vigorous stirring.

-

Reaction: The resulting suspension is stirred for 2 hours at 70 °C.

-

Crystallization: The mixture is cooled to room temperature and then kept overnight at +6 °C.

-

Isolation: The cold suspension is filtered, and the white precipitate is washed with ethyl acetate (2 x 100 mL) and diethyl ether (100 mL).

-

Drying: The product is dried to a constant weight, yielding pure this compound as a white microcrystalline powder (typical yield: 85%).

Core Applications and Mechanisms

The primary utility of IMes·HCl is its role as a stable precursor to the IMes N-heterocyclic carbene, a powerful ligand in catalysis.

Caption: Generation of the IMes N-heterocyclic carbene.

IMes-based catalysts are renowned for their high activity and stability, often outperforming traditional phosphine-based systems, especially in challenging cross-coupling reactions.[1][3]

-

Kumada and Suzuki Coupling: The IMes ligand is highly effective in palladium-catalyzed Kumada and Suzuki cross-coupling reactions, particularly with unreactive aryl chlorides.[1][3]

-

Other Reactions: It also finds use in C-H activation, olefin metathesis, and polymerization reactions.[2]

Table 3: Comparative Performance in Cross-Coupling Reactions

| Ligand Precursor | Reaction Type | Yield (%) | Catalyst System |

| This compound | Kumada Reaction | 95 | Pd catalyst, THF solvent |

| Triphenylphosphine | Kumada Reaction | 70 | Pd catalyst, THF solvent |

| This compound | Suzuki Coupling | 75 | Pd catalyst, aqueous medium |

-

Catalyst Preparation: A suspension of potassium tert-butoxide (2.8 mg, 0.025 mmol) and IMes·HCl (10.2 mg, 0.03 mmol) in anhydrous toluene (B28343) (1.0 mL) is stirred at ambient temperature for 30 minutes.

-

Reaction Mixture: A vinyl ester (0.5 mmol) and an amine (0.75 mmol) are added subsequently.

-

Heating: The solution is stirred at 60 °C.

-

Purification: The crude mixture is purified by flash silica (B1680970) gel column chromatography to yield the desired product.

Caption: Experimental workflow for a typical cross-coupling reaction.

The IMes carbene, generated from IMes·HCl, reacts with carbon dioxide under mild conditions to form a stable zwitterionic adduct, 1,3-bis(2,4,6-trimethylphenyl)imidazolium carboxylate (IMes·CO₂).[1] This reactivity is being explored for applications in CO₂ capture and utilization.

This compound has been reported to cause skin and eye irritation.[1][8] While the precise mechanism of its biological action is not fully understood, it is thought to act as a proton donor and can bind to various molecules, including proteins, potentially altering their structure and function.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Table 4: Hazard and Precautionary Information

| Hazard Statement | Precautionary Measures | References |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [8][9] |

| H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [4] |

Storage: Store in a dry, cool, and well-ventilated place.[10] Keep the container tightly closed and away from strong oxidizing agents.[10]

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry. Its role as a stable and accessible precursor to the highly effective IMes N-heterocyclic carbene ligand has cemented its importance in academic and industrial research. From enhancing the efficiency of catalytic cross-coupling reactions to potential applications in CO₂ capture, the versatility of IMes·HCl continues to drive innovation across various scientific disciplines. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible utilization.

References

- 1. This compound | 141556-45-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]

- 4. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride 141556-45-8 [sigmaaldrich.com]

- 5. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | C21H25ClN2 | CID 2734211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 141556-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. IMes.HCl | this compound | Imidazoles | Ambeed.com [ambeed.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimesitylimidazolium chloride, commonly abbreviated as IMes·HCl, is a pivotal N-heterocyclic carbene (NHC) precursor that has garnered significant attention in the fields of organometallic chemistry, catalysis, and materials science. Its robust stability, coupled with the advantageous steric and electronic properties of its corresponding carbene, has established it as an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and the generation of its active carbene, and a summary of its key applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is an air- and moisture-stable compound, which allows for its convenient storage and handling under standard laboratory conditions.

Tabulated Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅ClN₂ | [1] |

| Molecular Weight | 340.90 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 352 °C (literature); >300 °C (lit.) | [3] |

| Solubility in Water | Slightly soluble (<0.1 mg/mL at 25°C) | [1][4] |

| Solubility in Organic Solvents | Soluble in methanol; Soluble (especially when heated) in isopropanol (B130326) and acetonitrile; Soluble in dichloromethane (B109758) and tetrahydrofuran (B95107) (THF); Poorly soluble/insoluble in ethyl acetate (B1210297) and diethyl ether. | [4] |

| Thermal Stability | Decomposes at temperatures above 150°C (TGA) | [1] |

Spectroscopic Data

The structural integrity of this compound is routinely confirmed by spectroscopic methods.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.95 (s, 1H, N-CH-N), 7.60 (s, 2H, imidazole-H), 7.00 (s, 4H, mesityl-H), 2.35 (s, 6H, p-CH₃), 2.19 (s, 12H, o-CH₃).[1]

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 141.4 (N-C-N), 134.1 (aromatic C), 129.8 (aromatic CH), 124.8 (imidazole CH), 21.1 (p-CH₃), 17.7 (o-CH₃).[1]

1.2.2. Infrared (IR) Spectroscopy

Key vibrational frequencies include C-N stretching (~1555 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹).[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials.

Synthetic Workflow

The most common synthetic route involves a two-step process: the formation of a diimine intermediate followed by cyclization.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N,N'-Dimesitylethanediimine

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.

-

To this stirred solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid.

-

A yellow precipitate will form. Continue stirring the mixture at room temperature for 3-4 hours.

-

Collect the yellow precipitate by filtration, wash it thoroughly with cold methanol, and dry it under vacuum to yield the N,N'-dimesitylethanediimine intermediate.[5]

Step 2: Synthesis of this compound

-

In a separate large flask, suspend the dried diimine intermediate (1.0 equivalent) and paraformaldehyde (1.0-1.5 equivalents) in ethyl acetate.

-

Heat the mixture to approximately 70 °C.

-

Slowly add a solution of chlorotrimethylsilane (B32843) (1.0-1.1 equivalents) in ethyl acetate dropwise to the heated suspension.

-

Continue stirring the reaction mixture at 70 °C for 2 hours.

-

Cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of a white solid.

-

Collect the white precipitate by filtration, wash it with ethyl acetate and then with diethyl ether.

-

Dry the solid under vacuum to obtain this compound as a white powder.[5]

Chemical Reactivity and Applications

The primary chemical utility of this compound lies in its role as a precursor to the N-heterocyclic carbene, IMes.

Deprotonation to the N-Heterocyclic Carbene (IMes)

The acidic proton at the C2 position of the imidazolium (B1220033) ring can be removed by a strong base to generate the free carbene, IMes. The pKa of the C2-proton in related 1,3-dialkylimidazolium salts in DMSO has been reported to be in the range of 19.7 to 23.4, indicating that a strong base is required for deprotonation.[6]

References

- 1. This compound | 141556-45-8 | Benchchem [benchchem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. An acidity scale of 1,3-dialkylimidazolium salts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dimesitylimidazolium chloride, a significant compound in modern chemistry. It serves as a crucial precursor for N-heterocyclic carbenes (NHCs), which are pivotal in organometallic catalysis and have applications in pharmaceutical development.[1][2][3] This document outlines its core properties, synthesis protocols, and its primary role in chemical reactions.

Core Quantitative Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₅ClN₂[1][4] |

| Molecular Weight | 340.9 g/mol [1][2][4] |

| Appearance | White to light yellow powder or crystal[1] |

| Melting Point | >300 °C[5] |

| Synonyms | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, IMes·HCl[1][5] |

Primary Application: N-Heterocyclic Carbene (NHC) Precursor

This compound is most notably used as a precursor to the N-heterocyclic carbene (NHC) ligand, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[2] This transformation is critical for its application in catalysis. The process involves the deprotonation at the C2 position of the imidazolium (B1220033) ring.[2] NHCs are valued for their strong σ-donating properties and steric bulk, which stabilize metal centers and enhance catalytic activity in various cross-coupling reactions.[2]

Experimental Protocols

A common and efficient method for synthesizing this compound is a two-step process.[3][6] This involves the initial synthesis of an N,N'-diarylethylenediimine intermediate, followed by its cyclization.[6][7]

Step 1: Synthesis of N,N'-Dimesitylethylenediimine

This step involves the condensation of glyoxal (B1671930) with two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine).[6]

-

Materials:

-

2,4,6-Trimethylaniline

-

Glyoxal (40% aqueous solution)

-

Isopropyl alcohol

-

Deionized water

-

-

Procedure:

-

In a round-bottomed flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.[6]

-

In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.[6][8]

-

Add the diluted glyoxal solution to the aniline (B41778) solution.[6]

-

Stir the resulting mixture at room temperature for 24 hours. A bright yellow precipitate will form.[6][8]

-

Filter the suspension through a Büchner funnel and wash the precipitate with deionized water.[6][8]

-

Dry the collected solid to obtain N,N'-dimesitylethylenediimine. A typical yield is around 91%.[6]

-

Step 2: Synthesis of this compound (IMes·HCl)

The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane (B32843).[6]

-

Materials:

-

N,N'-Dimesitylethylenediimine (from Step 1)

-

Paraformaldehyde

-

Chlorotrimethylsilane

-

Ethyl acetate (B1210297)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottomed flask, heat ethyl acetate to 70 °C.[6]

-

Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.[6]

-

Slowly add chlorotrimethylsilane (1.1 equivalents) to the suspension.[2]

-

Continue stirring the suspension at 70 °C for 2 hours.[6]

-

Cool the mixture to room temperature and then store it in a cold room (e.g., 6 °C) overnight to facilitate precipitation.[6]

-

Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.[6]

-

Dry the solid to yield pure this compound as a white microcrystalline powder. Typical yields are around 85%.[3][6]

-

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 141556-45-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. biofuranchem.com [biofuranchem.com]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. orbi.uliege.be [orbi.uliege.be]

An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Solubility Profile

1,3-Dimesitylimidazolium chloride is an ionic liquid, and its solubility is governed by the principle of "like dissolves like." Its solubility in various organic solvents is a crucial factor for its effective use.[1] The bulky, hydrophobic mesityl groups and the ionic chloride counterion contribute to its complex solubility behavior, leading to poor aqueous solubility.[2]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents, as inferred from various chemical synthesis and purification procedures.

| Solvent | Qualitative Solubility | Inference Source |

| Isopropanol | Soluble (especially when heated) | Used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[3] |

| Acetonitrile (B52724) | Soluble (especially when heated) | Mentioned as a solvent for dissolution before precipitation with diethyl ether.[3] It is also noted for its solubility in polar solvents like acetonitrile (CH₃CN), which enables homogeneous catalysis.[2] |

| Dichloromethane | Soluble | Used for extraction of related imidazolium (B1220033) salts, suggesting likely solubility.[3] |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in one of the synthesis steps of the parent diamine and noted for its solubility in polar solvents like THF, enabling homogeneous catalysis.[2][3] |

| Methanol | Soluble | Listed as a solvent in which the compound is soluble.[4] |

| Toluene | Sparingly Soluble | Used as a solvent in reactions involving the compound, often as a suspension.[4] |

| Water | Slightly soluble | Product information indicates slight solubility in water.[3] The hydrophobic mesityl groups contribute to its limited aqueous solubility, which is reported to be less than 0.1 mg/mL at 25°C.[2] |

| Ethyl Acetate | Poorly soluble / Insoluble | Used as a wash solvent during purification, indicating low solubility.[3][5] |

| Diethyl Ether | Poorly soluble / Insoluble | Used as a wash solvent and to induce precipitation, indicating low solubility.[3][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium, which is typically 24-48 hours.[3] A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the collection vial with the filtered solution. Then, remove the solvent under a stream of inert gas, in a vacuum oven, or by other appropriate means until the dissolved solid is completely dry.

-

Mass Determination: Weigh the collection vial again to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

References

The Cornerstone of Modern Catalysis: An In-depth Technical Guide to IMes·HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and organometallic chemistry, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, often supplanting traditional phosphines in a wide array of catalytic transformations.[1] Among the most prominent and widely utilized NHC precursors is 1,3-dimesityl-1H-imidazol-3-ium chloride, commonly known as IMes·HCl.[1] Its air-stability and robust performance as a ligand precursor make it an indispensable tool for researchers. This technical guide provides a comprehensive overview of IMes·HCl, detailing its synthesis, physicochemical properties, and applications in catalysis, with a focus on providing actionable data and protocols for laboratory use.

Physicochemical Properties

IMes·HCl is a white to off-white, air-stable crystalline solid, a property that greatly simplifies its handling and storage compared to air-sensitive free carbenes.[1] A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: General and Physical Properties of IMes·HCl

| Property | Value |

| Chemical Name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride |

| Synonyms | IMes·HCl, 1,3-Dimesitylimidazolium chloride |

| CAS Number | 141556-45-8 |

| Molecular Formula | C₂₁H₂₅ClN₂ |

| Molecular Weight | 340.89 g/mol |

| Appearance | White to light yellow or off-white to beige powder/crystal |

| Melting Point | >300 °C |

| Solubility | Partially miscible in water, soluble in methanol (B129727). |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. |

Table 2: Spectroscopic Data for IMes·HCl

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.20 (s, 12H)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8[2] |

Synthesis of IMes·HCl: A Two-Step Approach for Purity and Yield

While one-pot syntheses of IMes·HCl exist, they are often plagued by the formation of difficult-to-remove, dark-brown, tarry impurities, which significantly lower the yield and can impede subsequent catalytic activity.[3] A two-step protocol, involving the synthesis and isolation of the N,N'-dimesitylethylenediimine intermediate followed by its cyclization, is the recommended and most reliable method for obtaining high-purity IMes·HCl.[3][4] This method consistently delivers high yields and a product of superior quality.[3]

Table 3: Comparison of Synthetic Protocols for IMes·HCl

| Synthetic Protocol | Reported Yield | Key Features |

| One-Pot Arduengo Synthesis | ~40% | Prone to dark, tarry impurities requiring extensive washing.[3] |

| Two-Step Synthesis (HCl/dioxane) | 66% | Utilizes the pre-formed diimine intermediate.[5] |

| Optimized Two-Step Synthesis (TMSCl) | 69-85% | High yield and purity, avoids water formation, uses ethyl acetate (B1210297) as the solvent. [3] |

Experimental Protocols

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

This initial step involves the condensation of 2,4,6-trimethylaniline (B148799) with glyoxal (B1671930).

-

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.

-

Add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid to the solution.

-

Stir the mixture at room temperature. A yellow precipitate will form.

-

After the reaction is complete (typically monitored by TLC, approximately 3 hours), collect the solid by filtration.[3]

-

Wash the solid with cold methanol and dry the resulting yellow solid under vacuum to yield the diimine product.[2]

-

Step 2: Cyclization to form 1,3-Dimesityl-1H-imidazol-3-ium Chloride (IMes·HCl)

The isolated diimine is then cyclized using paraformaldehyde and a chloride source. The use of chlorotrimethylsilane (B32843) (TMSCl) is advantageous as it avoids the formation of water, which can lead to side reactions.[3]

-

Procedure:

-

In a round-bottom flask, suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate (7–10 mL per mmol of diimine).[2][3]

-

Heat the mixture to 70 °C with vigorous stirring.[2]

-

Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise to the heated suspension over 45 minutes.[3]

-

Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[2]

-

Cool the suspension to 10 °C in an ice bath to facilitate precipitation.[3]

-

Collect the solid by filtration and wash sequentially with ethyl acetate and tert-butyl methyl ether.[2]

-

Dry the solid to a constant weight in an oven at 100 °C to obtain pure IMes·HCl as a colorless microcrystalline powder.[3]

-

Generation of the N-Heterocyclic Carbene (IMes)

The active N-heterocyclic carbene, IMes, is typically generated in situ from its stable precursor, IMes·HCl, by deprotonation with a suitable base. This process is crucial for its application in catalysis.

Experimental Protocol: Deprotonation of IMes·HCl

-

Procedure:

-

In an inert atmosphere glovebox, suspend IMes·HCl (1.05 equivalents) and a strong base such as potassium tert-butoxide (1.0 equivalent) in anhydrous toluene.[1]

-

Stir the suspension at ambient temperature for 30 minutes. The resulting solution/suspension contains the free IMes carbene and can be used directly in catalytic reactions.

-

Applications in Catalysis

The IMes ligand, generated from IMes·HCl, is a bulky, electron-rich NHC that has proven to be highly effective in a multitude of catalytic reactions.[1] Its steric bulk can promote reductive elimination and stabilize low-coordinate metal centers, while its strong σ-donating ability enhances the catalytic activity of the metal center.[6]

IMes-containing catalysts have shown remarkable performance in various cross-coupling reactions, often outperforming traditional phosphine-based systems, especially with challenging substrates.

Table 4: Catalytic Performance of IMes-based Palladium Catalysts in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Yield (%) | Conditions |

| Kumada Coupling | Pd catalyst with IMes ligand | Aryl Grignards and aryl chlorides | up to 95 | THF solvent |

| Suzuki-Miyaura Coupling | IMes-Pd(dmba)Cl | Aryl and heteroaryl bromides with boronic acids | High | Low palladium loadings (1 mol%) |

| Heck Coupling | IMes-Pd(dmba)Cl | Functionalized aryl and heteroaryl bromides with alkenes | High | Low palladium loadings (1 mol%) |

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes described, the following diagrams illustrate the key synthetic and catalytic pathways involving IMes·HCl.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Steric Effects of Mesityl Groups in IMes·HCl

For Researchers, Scientists, and Drug Development Professionals

IMes·HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is a pivotal precursor to the N-heterocyclic carbene (NHC) known as IMes. NHCs have become indispensable in modern chemistry, serving as highly effective ligands for transition metal catalysts and as organocatalysts in their own right. The utility of the IMes ligand is profoundly influenced by the steric properties of its two N-aryl substituents, the mesityl (2,4,6-trimethylphenyl) groups. This technical guide provides an in-depth analysis of these steric effects, supported by quantitative data, experimental protocols, and structural visualizations.

The Structural Origin of Steric Hindrance

The defining feature of the IMes ligand is the presence of two mesityl groups attached to the nitrogen atoms of the imidazole (B134444) ring. The steric bulk of this ligand does not arise from the entire aromatic ring, but specifically from the two methyl groups at the ortho positions (positions 2 and 6). These ortho-methyl groups project above and below the plane of the imidazole ring, creating a sterically crowded environment around the carbene center (C2). This crowding is the primary determinant of the ligand's behavior in coordination chemistry and catalysis.

The most significant consequence of this arrangement is the restricted rotation around the N-C(mesityl) bonds. To minimize steric clash between the ortho-methyl groups and the imidazole ring, the mesityl groups are forced to twist out of the plane of the central heterocycle. This fixed, bulky conformation is crucial for its function, creating a well-defined pocket around the metal center it coordinates to.

Quantifying Steric Effects: Percent Buried Volume (%Vbur)

A robust, quantitative method for describing the steric footprint of a ligand is the percent buried volume (%Vbur). This metric calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around a metal center that is occupied by the ligand. It provides a more accurate and transferable measure of steric bulk than the older Tolman cone angle, especially for complex ligands like NHCs.

The %Vbur for the IMes ligand is significant and illustrates its steric influence compared to other common NHC ligands. The precise value can vary slightly depending on the specific metal complex from which it is calculated, reflecting the ligand's flexibility.

Table 1: Comparison of Percent Buried Volume (%Vbur) for Common NHC Ligands

| Ligand | R Group | %Vbur | Reference(s) |

|---|---|---|---|

| IMes | 2,4,6-trimethylphenyl | 37.9% | [1] |

| IPr | 2,6-diisopropylphenyl | 47.6% | [1] |

| SIPr | 2,6-diisopropylphenyl (saturated backbone) | 35.4% | [2] |

| ICy | Cyclohexyl | Value not available in search results | |

Note: %Vbur values for IMes and IPr are calculated from [Cu(NHC)Cl] complexes for consistency. The value for SIPr is from an [IrCl(COD)(NHC)] complex.[1][2]

Structural Analysis from Crystallographic Data

The key takeaway from such structures is the orientation of the mesityl groups. The C-N-C(aryl)-C(ortho) torsion (dihedral) angles quantify the degree of twist of the mesityl rings relative to the imidazole plane. A value of 0° would imply coplanarity (high steric strain), while a value of 90° would represent a perpendicular orientation (minimized steric strain).

Table 2: Selected Crystallographic Data for the IMes Ligand in [Cu(IMes)Cl]

| Parameter | Description | Value |

|---|---|---|

| Bond Lengths | ||

| Cu–C(carbene) | Distance from copper to carbene carbon | 1.956 Å |

| C(carbene)–N | Average distance from carbene carbon to nitrogen | ~1.355 Å |

| Bond Angle | ||

| N–C(carbene)–N | Angle within the imidazole ring | ~111° |

| Torsion Angles | ||

| C(2)-N(1)-C(aryl)-C(ortho) | Twist of Mesityl Group 1 | ~70-85° (typical) |

| C(2)-N(3)-C(aryl)-C(ortho) | Twist of Mesityl Group 2 | ~70-85° (typical) |

Data is representative and sourced from reference[1] and general crystallographic knowledge of NHC complexes. Precise torsion angles vary but consistently show a significant twist.

The following diagram illustrates the concept of the mesityl group torsion angle.

Caption: Conceptual representation of the torsion angle in an IMes ligand.

Experimental Protocols

This protocol is adapted from the high-yield, two-step procedure that proceeds through a diimine intermediate, which generally produces a purer final product than the one-pot Arduengo method.

Caption: Optimized two-step synthesis workflow for high-purity IMes·HCl.

Methodology:

-

Diimine Synthesis: 2,4,6-trimethylaniline (2.0 equivalents) is dissolved in a suitable solvent like methanol. A 40% aqueous solution of glyoxal (1.0 equivalent) is added, often with a catalytic amount of acid (e.g., formic acid). The mixture is stirred at room temperature, leading to the precipitation of the yellow diimine intermediate. The solid is collected by filtration, washed, and dried.

-

Cyclization: The isolated diimine and paraformaldehyde (~1.1 equivalents) are suspended in ethyl acetate and heated to approximately 70°C. Chlorotrimethylsilane (TMSCl, ~1.1 equivalents), which serves as a water-free source of HCl, is added dropwise. The reaction is stirred at 70°C for several hours. Upon cooling, the pure IMes·HCl precipitates as a white microcrystalline powder, which is then collected by filtration, washed with solvents like ethyl acetate and tert-butyl methyl ether, and dried.

IMes·HCl is an air-stable salt. The active carbene is generated by deprotonation with a strong, non-nucleophilic base immediately before use in a catalytic reaction.

Caption: Logical workflow for the generation of the active IMes carbene.

Methodology:

-

Under an inert atmosphere (e.g., nitrogen or argon), IMes·HCl (1.0 equivalent) is suspended in a dry, anhydrous aprotic solvent (e.g., toluene or THF).

-

A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (~1.05 equivalents), is added portion-wise.

-

The suspension is stirred at room temperature for 30-60 minutes. The formation of the free carbene can be observed as the salt dissolves.

-

The resulting solution containing the active IMes carbene is then used directly by adding the desired metal precursor or other reagents.

This protocol outlines the general steps required to obtain the crystallographic data discussed in Section 3.

-

Crystal Growth: High-purity IMes·HCl is dissolved in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane). A less-soluble "anti-solvent" (e.g., diethyl ether, hexanes) is slowly layered on top or allowed to diffuse into the solution in a sealed container. Over several hours to days, slow evaporation or diffusion will hopefully yield single crystals of sufficient quality.

-

Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data, yielding the final structure.

Consequences of Steric Bulk in Catalysis

The steric hindrance imparted by the mesityl groups is not a liability but a key design feature that leads to several beneficial effects in catalysis.

-

Catalyst Stabilization: The bulky groups form a protective pocket around the metal center, preventing catalyst decomposition pathways such as ligand dissociation or the formation of inactive dimeric species. This often leads to more robust and longer-lived catalysts.

-

Promotion of Reductive Elimination: In cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig), the steric pressure exerted by the IMes ligand can promote the final, product-forming reductive elimination step from the metal center.

-

Creation of a Reactive Site: While sterically demanding, the ligand is not fully encapsulating. It effectively blocks certain coordination sites while leaving a well-defined "open" site for the substrate to bind, enhancing selectivity.

-

Modification of Reaction Energetics: In some NHC-catalyzed organocatalytic reactions, the steric bulk of the N-mesityl group can render the initial addition of the carbene to an aldehyde irreversible. This changes the rate-determining step and can dramatically accelerate the overall reaction rate compared to less hindered NHC catalysts.

References

An In-depth Technical Guide to the Electronic Properties of 1,3-Dimesitylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 1,3-Dimesitylimidazolium chloride (IMes·HCl), an N-heterocyclic carbene (NHC) precursor and ionic liquid with significant applications in catalysis and electrochemistry. Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide presents data for closely related and well-studied imidazolium (B1220033) salts. This comparative approach, coupled with detailed experimental protocols, offers valuable insights into the methodologies for characterizing such compounds and allows for informed estimations of the properties of IMes·HCl.

Core Electronic Properties: A Comparative Analysis

While specific experimental values for the electronic properties of this compound are not readily found in the reviewed literature, we can infer its characteristics by examining analogous imidazolium-based ionic liquids. The bulky mesityl groups in IMes·HCl are expected to significantly influence its electronic properties through steric and inductive effects compared to simpler analogs like 1,3-dimethylimidazolium (B1194174) chloride ([MMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl).

It is anticipated that the steric hindrance from the mesityl groups in this compound may lead to a lower ionic conductivity compared to less bulky imidazolium salts due to reduced ionic mobility. Conversely, the electron-donating nature of the mesityl groups could influence the HOMO and LUMO energy levels, potentially narrowing the electrochemical window compared to their less substituted counterparts.

The following table summarizes key electronic properties for related imidazolium salts to provide a comparative baseline.

| Property | 1,3-Dimethylimidazolium Dicyanamide | 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | 1-Ethyl-3-methylimidazolium Chloride - Aluminum Chloride (XAl=0.6) |

| Ionic Conductivity (κ) | 104.01 mS/cm (at 353.15 K) | 3.47 - 104.01 mS/cm (range over 303.15-353.15 K) | 5.58 S/m (at 383 K)[1] |

| Electrochemical Window (EW) | ~4 V | ~5 V | Not specified |

| HOMO-LUMO Gap (ΔE) | Not specified | Not specified | Not specified |

Note: The data presented is for analogous compounds and should be used as a reference for estimating the properties of this compound.

Experimental Protocols for Characterization

To determine the electronic properties of this compound, a combination of electrochemical and computational methods is employed.

Cyclic Voltammetry for Electrochemical Window Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical stability window of an electrolyte.

Methodology:

-

Electrolyte Preparation: The this compound is dried under vacuum to remove any residual water, which can significantly affect the electrochemical window. The dried ionic liquid is then transferred to an inert atmosphere glovebox.

-

Three-Electrode Setup: A standard three-electrode system is assembled within the glovebox. This typically consists of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire quasi-reference electrode.

-

Data Acquisition: The electrodes are immersed in the ionic liquid, and the potential of the working electrode is swept linearly from the open-circuit potential to a set anodic limit, then reversed to a cathodic limit, and finally returned to the initial potential. The resulting current is measured as a function of the applied potential.

-

Determination of the Electrochemical Window: The anodic and cathodic limits are determined from the voltammogram as the potentials at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the electrolyte, respectively. The electrochemical window is the potential difference between these two limits.

Computational Chemistry for HOMO-LUMO Gap Calculation

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and properties of molecules like this compound.

Methodology:

-

Structure Optimization: The 3D structure of the 1,3-Dimesitylimidazolium cation and the chloride anion are individually and as an ion pair built and optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Single-point energy calculations are then carried out on the optimized geometries to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). This gap is an important indicator of the chemical reactivity and kinetic stability of the molecule.

Interplay of Experimental and Computational Approaches

A robust understanding of the electronic properties of this compound is best achieved through a synergistic approach that combines experimental measurements with computational modeling. DFT calculations can provide theoretical predictions of properties like the HOMO-LUMO gap, which can then be correlated with experimentally determined values such as the electrochemical window. This integrated approach allows for a deeper understanding of the structure-property relationships governing the behavior of this important ionic liquid.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 1,3-Dimesitylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and experimental applications of 1,3-Dimesitylimidazolium chloride (also known as IMes·HCl). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in a laboratory setting.

Safety and Hazard Information

This compound is a hazardous substance and should be handled with care. It is classified as causing skin and serious eye irritation.[1][2] In some cases, it may also cause respiratory irritation.[2]

Quantitative Safety Data

The following table summarizes the key safety and physical property data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClN₂ | [3] |

| Molecular Weight | 340.89 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | >300 °C | [4] |

| Hazard Statements | H315, H319, H335 | [1][4] |

| Signal Word | Warning | [1][4] |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][4] |

| Storage Class | 11 (Combustible Solids) | [4] |

Toxicological Information

There is no significant acute toxicological data identified in the literature for this compound.[5] However, exposure may lead to asthma-like symptoms that can persist for months or years, a condition known as reactive airways dysfunction syndrome (RADS), which can occur after exposure to high levels of highly irritating compounds.[5] The material can cause eye irritation and damage in some individuals and inflammation of the skin upon contact.[5] It may also accentuate pre-existing dermatitis.[5] While not classified as harmful by ingestion due to a lack of evidence, entry into the bloodstream through cuts or abrasions may produce systemic injury.[5]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[5] Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[5]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

-

Respiratory Protection: For operations that may generate dust, a particulate respirator (e.g., N95) is recommended.[4][5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Wash hands and face thoroughly after handling.[1]

-

Minimize the generation of airborne dust and eliminate all ignition sources.[5]

-

Establish good housekeeping practices to remove dust accumulations regularly.[5]

Storage Requirements

-

Store in original, tightly sealed containers.[5]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2][5]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]

-

If Swallowed: Rinse the mouth with water and seek medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[1]

-

Specific Hazards: This material is a combustible solid.[5] Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

-

Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust.[5]

-

Major Spills: Alert emergency services. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[5]

Experimental Protocols and Applications

This compound is a precursor to the N-heterocyclic carbene (NHC) ligand IMes, which is widely used in catalysis.[5] The IMes ligand's steric bulk enhances the stability and catalytic activity of metal complexes.[5]

In-Situ Generation of the Active Pd-IMes Catalyst

The active Pd-IMes catalyst is typically generated in-situ from the this compound precursor.

Caption: Workflow for the in-situ generation of the active Pd-IMes catalyst.

Synthesis of this compound

A common method for synthesizing this compound is a two-step process.

Caption: Two-step synthesis of 1,3-dimesityl-1H-imidazol-3-ium chloride.

Step 1: Synthesis of N,N'-Dimesitylethylenediimine [1]

-

Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol in a round-bottomed flask.

-

In a separate flask, dilute a 40% aqueous solution of glyoxal (1.0 equivalent) with deionized water and isopropyl alcohol.

-

Add the diluted glyoxal solution to the aniline (B41778) solution.

-

Stir the resulting mixture at room temperature for 24 hours, during which a bright yellow precipitate will form.

-

Filter the suspension and wash the precipitate with deionized water.

-

Dry the collected solid to obtain N,N'-dimesitylethylenediimine.

Step 2: Synthesis of this compound (IMes·HCl) [1]

-

Heat ethyl acetate (B1210297) to 70 °C in a round-bottomed flask.

-

Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.

-

Add chlorotrimethylsilane (B32843) (1.05 equivalents) dropwise to the suspension.

-

Continue stirring the suspension at 70 °C for 2 hours.

-

Cool the mixture to room temperature and then store it at a low temperature (e.g., 6 °C) overnight to facilitate precipitation.

-

Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Pd-IMes catalytic system is highly effective for Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[8]

Caption: Workflow for a Suzuki-Miyaura coupling using an in-situ generated Pd-IMes catalyst.

This protocol is adapted from established literature procedures.[5]

-

To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd), IMes·HCl (1 mol%), and the base (e.g., Cs₂CO₃, 3.0 mmol).

-

Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).

-

Add the anhydrous solvent (e.g., dioxane, 5 mL).

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] Do not allow the chemical to enter drains.[2] It may be necessary to collect all wash water for treatment before disposal.[5]

This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. orbi.uliege.be [orbi.uliege.be]

The Advent of a Carbene Precursor: A Technical Guide to the Discovery and History of IMes·HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl). It details the historical context of N-heterocyclic carbenes (NHCs), the pivotal development of stable carbenes, and the subsequent synthesis and characterization of IMes·HCl. The document presents a compilation of physical and chemical properties, detailed experimental protocols for its synthesis, and its significant role as a precursor to the widely used IMes ligand in organometallic chemistry and catalysis.

Introduction: The Quest for Stable Carbenes

For many years, carbenes—neutral divalent carbon species—were considered highly reactive, transient intermediates that were too unstable for isolation.[1] Early investigations in the 1960s by Wanzlick and his colleagues provided evidence for the existence of N-heterocyclic carbenes through their work on "electron-rich olefins," which were suggested to be in equilibrium with their corresponding carbenes.[1] However, all attempts to isolate a free carbene were unsuccessful, leading to the prevailing belief that they were inherently unstable.[1]

A significant breakthrough occurred in 1988 with the synthesis of a stable phosphinocarbene by Bertrand and his research group, suggesting that carbenes could be stabilized through appropriate electronic and steric effects.[1] This foundational work paved the way for the landmark achievement in 1991 by Anthony J. Arduengo III and his team, who reported the synthesis and characterization of the first stable, crystalline N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene.[1] The stability of Arduengo's carbene was attributed to the π-donation from the two adjacent nitrogen atoms, which electronically stabilized the carbene center, and the bulky adamantyl groups that provided kinetic stability by sterically shielding the reactive center.[1] This discovery marked a paradigm shift and opened the door to the now vast field of NHC chemistry.

IMes·HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, emerged as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes.[2] NHCs have become a significant class of ligands in organometallic chemistry and catalysis, frequently serving as alternatives to phosphines in a variety of chemical transformations.[2] The air-stability of IMes·HCl makes it a convenient and widely used reagent in laboratories.[2]

Physical and Chemical Properties of IMes·HCl

IMes·HCl is a white to off-white crystalline solid that is conveniently handled under standard laboratory conditions due to its air stability.[2] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties of IMes·HCl

| Property | Value | References |

| Chemical Name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | [2] |

| Synonyms | IMes·HCl, 1,3-Dimesitylimidazolium chloride | [2] |

| CAS Number | 141556-45-8 | [2] |

| Molecular Formula | C₂₁H₂₅ClN₂ | [2] |

| Molecular Weight | 340.89 g/mol | [2] |

| Appearance | White to light yellow or off-white to beige powder/crystal | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Partly miscible in water. Soluble in methanol. | [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [2] |

Table 2: Spectroscopic Data for IMes·HCl

| Spectroscopy | Data | References |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) | [2][3] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 | [3] |

Synthesis of IMes·HCl: Experimental Protocols

The synthesis of IMes·HCl has been approached through various methods, with the two-step protocol being generally favored for achieving higher purity and yield.[4][5] This method involves the initial synthesis and isolation of the N,N'-dimesitylethylenediimine intermediate, followed by its cyclization.[5]

Two-Step Synthesis of IMes·HCl

This protocol is recommended to minimize the formation of impurities, such as dark-brown, tarry byproducts, which can be problematic in one-pot syntheses.[5]

Step 1: Synthesis of N,N'-Dimesitylethylenediimine

Caption: Workflow for the synthesis of the diimine intermediate.

Methodology:

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in methanol.[2][5]

-

Add a 40 wt. % aqueous solution of glyoxal (1 equivalent) dropwise to the aniline (B41778) solution while stirring. A catalytic amount of formic acid may also be added.[2][3]

-

A yellow precipitate will form. Continue stirring the mixture at room temperature for approximately 3 hours.[3][5]

-

Collect the solid product by filtration, wash it with cold methanol, and dry it in vacuo to yield the N,N'-dimesitylethylenediimine intermediate.[2][5]

Step 2: Cyclization to IMes·HCl

Caption: Optimized cyclization workflow for high-purity IMes·HCl.

Methodology:

-

Combine the N,N'-dimesitylethylenediimine intermediate and paraformaldehyde in ethyl acetate (approximately 7-10 mL per mmol of diimine).[4][5]

-

Prepare a solution of chlorotrimethylsilane (TMSCl, 1 equivalent) in ethyl acetate and add it dropwise to the heated reaction mixture over 45 minutes.[4][5] The use of TMSCl as a chloride source is advantageous as it does not produce water as a byproduct, which can lead to hydrolysis of the diimine.[5]

-

Continue stirring the resulting yellow suspension at 70°C for 2 hours.[4][5]

-

Cool the suspension to 10°C in an ice bath.[4]

-

Collect the solid product by filtration and wash it sequentially with ethyl acetate and tert-butyl methyl ether.[4][5]

-

Dry the solid to a constant weight in an oven at 100°C to obtain pure IMes·HCl as a colorless microcrystalline powder.[4][5]

Purification

For instances where impurities are present, Soxhlet extraction can be employed for purification.

Methodology:

-

Ensure the crude IMes·HCl is thoroughly dried to remove any residual water.[5]

-

Place the powdered crude IMes·HCl into a cellulose (B213188) thimble.[5]

-

Position the thimble in a Soxhlet extractor with dry acetone (B3395972) in the distillation flask.[5]

-

Heat the acetone to reflux and allow the extraction to proceed for several hours. The more soluble impurities will be washed into the distillation flask, leaving the purified IMes·HCl in the thimble.[5]

-

After extraction, carefully remove the thimble and dry the purified IMes·HCl under vacuum.[5]

Role in Catalysis: Precursor to the IMes Ligand